tert-Butylarsorimidic trichloride
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Overview
Description
tert-Butylarsorimidic trichloride is an organoarsenic compound characterized by the presence of a tert-butyl group attached to an arsenic atom, which is further bonded to three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butylarsorimidic trichloride can be synthesized through the reaction of tert-butylarsine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
tert-Butylarsine+Chlorine gas→tert-Butylarsorimidic trichloride
The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle the toxic and reactive nature of the chemicals involved. The process includes the purification of the final product through distillation or recrystallization to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
tert-Butylarsorimidic trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
tert-Butylarsorimidic trichloride is used as a precursor in the synthesis of other organoarsenic compounds
Biology and Medicine
Research into the biological activity of organoarsenic compounds has led to the exploration of this compound for potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butylarsorimidic trichloride exerts its effects involves the interaction of the arsenic atom with biological molecules or chemical substrates. The molecular targets and pathways depend on the specific application, but generally, the compound can form covalent bonds with nucleophilic sites, leading to changes in the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butylarsine: A precursor to tert-butylarsorimidic trichloride, with similar reactivity but different applications.
Arsenic trichloride: Lacks the tert-butyl group, leading to different chemical properties and uses.
tert-Butylphosphorimidic trichloride: Similar structure but with phosphorus instead of arsenic, resulting in distinct reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the arsenic atom, which confer specific reactivity and potential applications not shared by its analogs. The combination of these features makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62620-10-4 |
---|---|
Molecular Formula |
C4H9AsCl3N |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
tert-butylimino(trichloro)-λ5-arsane |
InChI |
InChI=1S/C4H9AsCl3N/c1-4(2,3)9-5(6,7)8/h1-3H3 |
InChI Key |
RKJBVPPWOGYQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=[As](Cl)(Cl)Cl |
Origin of Product |
United States |
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